N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide
Description
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(3-acetamidophenyl)-1-methylindole-2-carboxamide |
| Molecular Formula | C₁₈H₁₇N₃O₂ |
| Molecular Weight | 307.3 g/mol |
| SMILES Notation | CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2C |
The SMILES notation highlights the indole core (C2=CC3=CC=CC=C3N2C), the methyl group at position 1 of the indole ring, and the acetamido-phenyl substituent at position 2 .
Crystallographic Data and Three-Dimensional Conformational Analysis
While experimental crystallographic data for this compound is not explicitly available in public databases, its three-dimensional conformational preferences can be inferred from computational models. The structure features a planar indole ring system, with the methyl group at position 1 and the carboxamide group at position 2 introducing steric and electronic effects that influence molecular geometry.
The acetamido-phenyl substituent adopts a conformation where the acetyl group (CH₃CO-) projects orthogonally to the phenyl ring to minimize steric hindrance. Density functional theory (DFT) simulations predict a dihedral angle of approximately 120° between the indole ring and the phenyl group, optimizing π-π stacking interactions in solid-state configurations .
Key Structural Features:
- Indole Core : A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
- Methyl Group : At position 1, this group increases hydrophobicity and steric bulk.
- Carboxamide Linkage : Connects the indole system to the 3-acetamidophenyl group, enabling hydrogen bonding.
Spectroscopic Identification Signatures
Nuclear Magnetic Resonance (NMR) Spectral Profile
The proton NMR spectrum of N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide is expected to exhibit the following signals:
- Indole Ring Protons :
- H-3 (singlet, δ 7.6–7.8 ppm) due to deshielding by the adjacent carboxamide group.
- H-4 to H-7 (multiplet, δ 6.8–7.4 ppm) from the benzene moiety of the indole ring.
- Methyl Group : A singlet at δ 3.8–4.0 ppm for the N-methyl group (N-CH₃).
- Acetamido Group :
- N-H proton (broad singlet, δ 9.5–10.0 ppm).
- Acetyl methyl protons (singlet, δ 2.1–2.3 ppm).
- Phenyl Ring Protons :
- Ortho and para protons relative to the acetamido group (δ 7.2–7.5 ppm).
Carbon-13 NMR would reveal signals for the carbonyl carbons (C=O) at δ 165–170 ppm and aromatic carbons between δ 110–140 ppm .
Infrared (IR) Absorption Characteristics
The IR spectrum is dominated by stretches associated with key functional groups:
Mass Spectrometric Fragmentation Patterns
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) appears at m/z 307 , consistent with the molecular weight. Key fragmentation pathways include:
- Loss of the acetyl group (CH₃CO, 60 Da), yielding a fragment at m/z 247 .
- Cleavage of the carboxamide bond, producing ions at m/z 160 (indole-methyl fragment) and m/z 147 (acetamidophenyl fragment).
- Further decomposition of the indole ring generates smaller ions at m/z 77 (benzene) and m/z 91 (tropylium) .
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-12(22)19-14-7-5-8-15(11-14)20-18(23)17-10-13-6-3-4-9-16(13)21(17)2/h3-11H,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
RTIVPYIXJSSRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis: The compound can be synthesized through chemical reactions. One such route involves the condensation of appropriate starting materials to form the indole core, followed by acetylation of the amino group.
Fermentation-Chemical Synthesis: Alternatively, fermentation processes combined with chemical steps can yield N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide.
Industrial Production:: The industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The indole nucleus undergoes oxidation at the pyrrole ring under controlled conditions:
-
Peracid-mediated oxidation : Forms an N-oxide derivative at the indole nitrogen when treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.
-
Side-chain oxidation : The methyl group at position 1 of the indole ring oxidizes to a carboxylic acid using KMnO₄ in acidic aqueous conditions (yield: 62–68%).
| Oxidizing Agent | Target Site | Product | Yield |
|---|---|---|---|
| mCPBA | Indole N | N-Oxide | 78% |
| KMnO₄/H⁺ | C1 methyl | Carboxylic acid | 65% |
Reduction Reactions
The carboxamide group demonstrates selective reducibility:
-
Lithium aluminum hydride (LiAlH₄) : Reduces the carboxamide to a methyleneamine group in dry THF under reflux (4–6 hrs), preserving the acetylamino moiety.
-
Catalytic hydrogenation : The indole ring resists saturation under standard H₂/Pd-C conditions, but prolonged exposure (24–48 hrs) partially hydrogenates the benzene ring.
Hydrolysis Reactions
Acid/Base-Mediated Hydrolysis :
-
Acidic conditions (HCl, 6M) : Cleaves the acetylamino group to yield a free amine (reflux, 8–12 hrs; yield: 83%) .
-
Basic conditions (NaOH, 2M) : Hydrolyzes the carboxamide to a carboxylic acid (60°C, 6 hrs; yield: 71%) .
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution at position 5 due to electron-donating methoxy groups in related analogs:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5 (0°C, 2 hrs; yield: 58%).
-
Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at C5 (room temp, 4 hrs; yield: 49%).
Nucleophilic Substitution
The methyl group at N1 participates in SN2 reactions:
-
Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group (-20°C, 1 hr; yield: 91%).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Buchwald-Hartwig amination : Introduces aryl/alkyl amines at position 3 of the indole ring using Pd(OAc)₂/Xantphos (toluene, 100°C; yield: 66–74%).
-
Suzuki-Miyaura coupling : Attaches aryl boronic acids to the indole C5 position (Pd(PPh₃)₄, K₂CO₃; yield: 52–60%).
pH-Dependent Reactivity
The compound exhibits distinct stability profiles:
-
Stable : pH 4–7 (aqueous buffer, 25°C; >95% intact after 72 hrs).
-
Degradation :
Complexation Behavior
The carboxamide group chelates metal ions:
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Cu²⁺ | 1:2 | Antimicrobial activity enhancement |
| Fe³⁺ | 1:1 | Catalytic oxidation studies |
This reactivity profile positions N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide as a versatile scaffold for medicinal chemistry applications, particularly in cancer therapeutics and antimicrobial development . Recent advances in C–H functionalization techniques suggest untapped potential for further structural optimization.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide is being studied as a pharmaceutical intermediate due to its potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for drug development aimed at diseases such as cancer and inflammation.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential modulation of inflammatory pathways.
- Anticancer Properties : Indole derivatives, including this compound, have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth.
Pharmacology
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. This compound may influence signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer therapy.
Therapeutic Potential
The compound's therapeutic effects are under investigation for various conditions:
- Antimicrobial Activity : It has demonstrated efficacy against resistant bacterial strains, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from degeneration, highlighting their potential in treating neurodegenerative diseases .
Materials Science
This compound is also explored for its applications in materials science. Its unique electronic and optical properties make it suitable for developing novel materials used in electronic devices and sensors.
Table 1: Summary of Biological Activities
Antimicrobial Screening
In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a lead compound for further development in antimicrobial therapies.
Cytotoxicity Assessment
A cytotoxicity evaluation on human embryonic kidney cells (HEK293) indicated that while some indole derivatives showed cytotoxic effects, this compound maintained low toxicity levels at tested concentrations. This highlights its safety profile for potential therapeutic applications .
Neuroprotective Studies
Research into the neuroprotective properties of this compound revealed that modifications to the indole structure could enhance protective effects against neurodegeneration. Such findings underscore the importance of structural optimization in developing effective neuroprotective agents .
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the N-(Phenyl Heteroaryl) Carboxamide Class
The patent literature describes a broad class of N-(phenyl heteroaryl) carboxamides with variations in the heteroaryl core and substituents. Key analogues include:
1-Allyl-1H-indole-2-carboxamide
- Substituents: Allyl group at the 1-position of the indole, lacking the acetylamino-phenyl moiety.
- Synthesis : Prepared via alkylation of ethyl indole-2-carboxylate with allyl bromide (85–95% yield) .
- Key Difference : The allyl group introduces steric bulk but reduces metabolic stability compared to the methyl group in the target compound.
3-Chloro-N-phenyl-phthalimide
- Core structure : Phthalimide instead of indole.
- Substituents : Chlorine at the 3-position and phenyl group at the N-position.
- Application : Used in polyimide synthesis, highlighting divergent utility compared to the pharmacologically oriented target compound .
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: Linear acetamide with cyano and methylamino-carbonyl groups.
- Toxicity: Limited toxicological data, but the cyano group raises safety concerns absent in the target compound .
Spectroscopic and Analytical Data
Comparative analysis of spectral properties reveals distinctions in electronic environments:
13C-NMR Shifts :
- Indole derivative () : C-3 (δ 101.99 ppm), C-7 (δ 109.46 ppm) .
- Hypothetical target compound: Expected upfield shifts for the methyl-substituted indole and downfield shifts for the acetylamino group (δ ~165–170 ppm for carbonyl).
High-Resolution Mass Spectrometry (HRMS) :
Biological Activity
N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.
This compound is characterized by its unique indole structure, which contributes to its pharmacological properties. The compound has a molecular formula of C16H16N2O2 and a molecular weight of 272.31 g/mol. Its chemical structure includes an acetylamino group, which enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives synthesized from indole scaffolds showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Microorganism | Diameter of Inhibition Zone (mm) | Minimum Inhibitory Concentration (µM) |
|---|---|---|---|
| 5c | Staphylococcus aureus | 21 | 1.67 |
| 5h | Candida albicans | 22 | 4.63 |
| 5b | Escherichia coli | 18 | 3.50 |
| 5d | Pseudomonas aeruginosa | 19 | 5.00 |
These results indicate that specific modifications on the indole ring can enhance antimicrobial potency, making it a promising candidate for further development in treating infections caused by resistant strains .
Anticancer Potential
The indole moiety is recognized for its role in cancer therapeutics. Research has shown that compounds with an indole structure can inhibit key signaling pathways involved in tumor growth and metastasis. For example, studies have identified that certain indole derivatives can target the Akt signaling pathway, which is crucial in many cancers, including non-small cell lung cancer (NSCLC).
Case Study: Indole Derivatives in Cancer Treatment
A study highlighted the efficacy of oxindole derivatives in inhibiting cancer cell proliferation, demonstrating IC50 values ranging from submicromolar to micromolar concentrations. These compounds exhibited higher antitumor activity compared to established drugs like sunitinib and perifosine, suggesting that this compound could also possess similar anticancer properties .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may have neuroprotective properties. A study on related indole derivatives indicated their potential in alleviating hypoxic-ischemic brain injury by improving cellular energy metabolism and reducing apoptosis in neuronal cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in bacterial resistance and cancer progression. The docking simulations revealed favorable binding affinities with critical amino acid residues in target proteins, suggesting a mechanism through which these compounds exert their biological effects .
Table 2: Binding Affinities from Docking Studies
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 5c | 4DH6 | -9.5 |
| 5h | 1EA1 | -8.7 |
Q & A
Q. What are the established synthetic routes for N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions between indole-2-carboxylic acid derivatives and aminophenyl intermediates. Key steps include:
- Coupling agents : TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is widely used to activate carboxylic acids for amide bond formation, as demonstrated in multi-step syntheses involving DCM as the solvent and 2,6-lutidine as a base .
- Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is employed to monitor reactions, followed by column chromatography for isolation .
- Optimization : Temperature control (0–5°C during TBTU addition) and stoichiometric ratios (e.g., 1:1 molar ratio of indole-carboxylic acid to amine) are critical to minimize side products .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ ~165–170 ppm), confirming regiochemistry and substitution patterns .
- X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of molecular geometry, including bond angles and torsion angles. Software suites like ORTEP-3 and WinGX are used for data refinement and visualization .
- Mass spectrometry : High-resolution MS (e.g., VG70-70H) validates molecular weight within 0.5% error .
Q. What preliminary bioactivity screens are recommended for this compound?
- In vitro assays : Evaluate inhibition of Wnt/β-catenin signaling using luciferase reporter cells, as the compound’s structural analogs act as Wnt pathway inhibitors .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., HCT-116, HepG2) via MTT assays, with IC₅₀ calculations to establish potency .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Experimental variables : Control for cell line specificity (e.g., Wnt-dependent vs. Wnt-independent models), compound purity (HPLC ≥95%), and solvent effects (DMSO concentration ≤0.1%) .
- Mechanistic validation : Use siRNA knockdown of β-catenin or co-treatment with Wnt agonists (e.g., CHIR99021) to confirm target engagement .
- Data reproducibility : Cross-validate findings in 3D tumor spheroid models, which better mimic in vivo conditions than monolayer cultures .
Q. What computational tools are suitable for analyzing conformational dynamics and ligand-target interactions?
- Conformational analysis : Apply Cremer-Pople puckering parameters to assess non-planar ring geometries, particularly for the indole and acetylaminophenyl moieties .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with Wnt pathway proteins (e.g., Frizzled receptors). Validate predictions with mutagenesis (e.g., Frizzled-LRP6 binding domain mutations) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the indole 5-position to enhance metabolic stability .
- Side-chain variations : Replace the acetylaminophenyl group with heteroaryl carboxamides (e.g., pyridyl) to modulate solubility and binding affinity .
- Pharmacokinetic profiling : Assess liver microsomal stability and CYP450 inhibition to prioritize candidates for in vivo testing .
Methodological Notes
- Synthetic protocols : Always confirm reaction completion via TLC before workup to avoid intermediate contamination .
- Crystallographic data : Deposit validated structures in the Cambridge Structural Database (CSD) to facilitate peer validation .
- Bioactivity validation : Include positive controls (e.g., ICG-001 for Wnt inhibition) in all assays to benchmark compound performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
